6-(Trifluoromethyl)benzothiophene-2-carbonitrile

Description

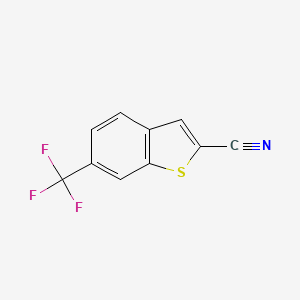

6-(Trifluoromethyl)benzothiophene-2-carbonitrile is a heterocyclic aromatic compound featuring a benzothiophene core substituted with a trifluoromethyl (-CF₃) group at the 6-position and a cyano (-CN) group at the 2-position. Such derivatives are of interest in medicinal chemistry, agrochemicals, and materials science due to their unique electronic and steric properties.

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)-1-benzothiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F3NS/c11-10(12,13)7-2-1-6-3-8(5-14)15-9(6)4-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULVEWJHOKJORR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)SC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-(trifluoromethyl)benzothiophene with cyanogen bromide under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for 6-(Trifluoromethyl)benzothiophene-2-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)benzothiophene-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

6-(Trifluoromethyl)benzothiophene-2-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)benzothiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The carbonitrile group can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-(Trifluoromethyl)benzothiophene-2-carbonitrile with three structurally related compounds:

2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Compound 12)

- Substituents: 6-phenyl (aromatic), 3-cyano, and tetrahydro (saturated) backbone. Lacks the trifluoromethyl group.

- Synthesis : Prepared via reflux of precursors in acetic acid with phthalic anhydride, yielding a crystalline product (56% yield, m.p. 277–278°C).

- The phenyl group at position 6 introduces steric bulk but lacks the electron-withdrawing effect of CF₃.

6-Methylbenzothiophene

- Properties :

- Methyl is electron-donating, increasing electron density on the benzothiophene ring.

- Lower lipophilicity compared to CF₃ derivatives, impacting membrane permeability in biological systems.

6-Nitrobenzothiophene Derivatives

- Substituents: Nitro (-NO₂) groups are strongly electron-withdrawing but less stable under reducing conditions than CF₃.

- Reactivity :

- Nitro groups facilitate electrophilic substitution but may decompose under harsh conditions, whereas CF₃ enhances stability.

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

Electronic Effects

- The trifluoromethyl group in this compound withdraws electron density via inductive effects, stabilizing the aromatic system and directing electrophilic attacks to specific positions. This contrasts with methyl or phenyl substituents, which donate electrons or introduce steric hindrance .

Biological Activity

6-(Trifluoromethyl)benzothiophene-2-carbonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains both a trifluoromethyl group, which enhances lipophilicity and metabolic stability, and a carbonitrile moiety, which can engage in hydrogen bonding with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H6F3N, and it features a benzothiophene ring substituted with a trifluoromethyl group and a carbonitrile group. The presence of these functional groups contributes to its diverse reactivity and interaction with biological systems.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The trifluoromethyl group increases the compound's ability to penetrate biological membranes, while the carbonitrile group can form critical interactions with proteins involved in various metabolic pathways. This dual functionality allows for modulation of enzyme activity and receptor interactions, which is crucial for its therapeutic potential.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzothiophene derivatives have demonstrated effectiveness against various bacterial strains. A study highlighted the compound's ability to inhibit the growth of Gram-positive bacteria, suggesting it could serve as a lead compound in developing new antibiotics .

Table 1: Antimicrobial Activity of Benzothiophene Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Benzothiophene derivative A | Escherichia coli | 64 µg/mL |

| Benzothiophene derivative B | Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Its ability to induce apoptosis in cancer cells has been documented, particularly in breast and lung cancer cell lines. The compound appears to disrupt cell cycle progression and promote cell death through the activation of apoptotic pathways.

Case Study:

In vitro studies conducted by Cai et al. demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 15 µM, indicating significant cytotoxicity .

Anti-inflammatory Effects

Benzothiophene derivatives have also shown promise as anti-inflammatory agents. The inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β has been reported in studies involving similar compounds. This activity suggests that this compound may modulate inflammatory responses through the inhibition of specific signaling pathways.

Table 2: Anti-inflammatory Activity

| Compound | Cytokine Inhibition | IC50 (µM) |

|---|---|---|

| This compound | TNF-α | 20 µM |

| Benzothiophene derivative C | IL-1β | 25 µM |

| Benzothiophene derivative D | IL-6 | 30 µM |

Q & A

Q. What are the recommended synthetic methodologies for 6-(Trifluoromethyl)benzothiophene-2-carbonitrile?

Answer: The synthesis typically involves cyclization reactions and functional group transformations. For example:

- Stepwise Cyclization: A tetrachloromonospirocyclotriphosphazene intermediate can react with carbazolyldiamine in tetrahydrofuran (THF) under inert conditions, monitored by thin-layer chromatography (TLC) for reaction completion. Triethylamine is often used to neutralize byproducts like HCl .

- Sigmatropic Rearrangement: Cascade reactions, such as [3,3]-sigmatropic rearrangements followed by aromatization, are effective for constructing benzothiophene cores. These reactions require precise temperature control (e.g., 0°C for initiation) and anhydrous solvents like THF .

Q. How is the crystal structure of this compound determined?

Answer: X-ray crystallography is the gold standard:

- Data Collection: Single crystals are mounted on a diffractometer, and intensity data are collected using Mo-Kα radiation.

- Structure Solution: Programs like SHELXS (for small molecules) or SHELXD (for macromolecules) solve phase problems via direct methods or Patterson maps .

- Refinement: SHELXL refines atomic coordinates and thermal parameters, with special attention to the trifluoromethyl group’s disorder, which may require constrained refinement .

Q. Which analytical techniques confirm the molecular structure and purity?

Answer:

- NMR Spectroscopy: NMR identifies trifluoromethyl groups (δ ~ -60 to -70 ppm), while NMR resolves aromatic protons in the benzothiophene ring.

- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) and fragments consistent with the carbonitrile group.

- Elemental Analysis: Validates stoichiometry, particularly for nitrogen and sulfur content .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound?

Answer:

- Disorder in Trifluoromethyl Groups: The CF group’s rotational freedom often leads to partial occupancy sites. Use SHELXL ’s PART instruction to model disorder, applying isotropic displacement parameters for fluorine atoms .

- Thermal Motion Artifacts: High thermal motion in the benzothiophene ring can distort electron density maps. Low-temperature data collection (e.g., 100 K) mitigates this .

- Software Workflow: Combine WinGX (for data integration) and ORTEP-3 (for graphical representation) to visualize and validate hydrogen bonding networks .

Q. How are hydrogen-bonding patterns analyzed in its crystal lattice?

Answer:

- Graph Set Analysis: Apply Etter’s formalism to classify hydrogen bonds (e.g., D , S , R motifs). For example, a D^2$$_2(8) motif may describe dimeric interactions between nitrile and aromatic protons .

- Directionality: The carbonitrile group (C≡N) often acts as a hydrogen-bond acceptor. Use Mercury (CCDC) or Platon to calculate bond angles and distances, ensuring they fall within standard ranges (e.g., N···H = 2.2–2.8 Å) .

Q. What mechanistic insights explain cyclization reactions during synthesis?

Answer:

- Electrophilic Aromatic Substitution: The trifluoromethyl group directs electrophiles to the benzothiophene’s 6-position via electron-withdrawing effects. DFT calculations (e.g., Gaussian) model transition states to confirm regioselectivity .

- Carbene Intermediates: In cyclopropane-forming steps, Simmons-Smith reagents generate carbenes that insert into π systems. NMR isotope labeling tracks carbene migration pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.